molecular formula C27H41N9O7 B1662477 Cyclo(-RGDfK) CAS No. 161552-03-0

Cyclo(-RGDfK)

Numéro de catalogue B1662477
Numéro CAS: 161552-03-0
Poids moléculaire: 603.7 g/mol
Clé InChI: NVHPXYIRNJFKTE-HAGHYFMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclo(RGDfK) is a synthetic lipopeptide that acts as a potent and selective inhibitor of the αvβ3 integrin . The αvβ3 integrin is a transmembrane protein that plays a crucial role in cell-cell and cell-matrix interactions . The IC50 value of Cyclo(RGDfK) is 0.94 nM, indicating its high potency .


Synthesis Analysis

The synthesis of Cyclo(RGDfK) has been achieved through various methods, including click chemistry reactions . These reactions, particularly copper-catalyzed cycloadditions, have been extensively used for the preparation of new bioconjugate molecules and materials applicable to biomedical and pharmaceutical areas .


Molecular Structure Analysis

The molecular formula of Cyclo(RGDfK) is C27H41N9O7, and it has a molecular weight of 603.68 . The structure of Cyclo(RGDfK) features unique hydrocarbon linkages between the β-carbon of amino acids and the aromatic side chains of Phe and Trp .


Chemical Reactions Analysis

Cyclo(RGDfK) has been involved in various chemical reactions, especially in the field of click chemistry . The Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a prominent example of these reactions .


Physical And Chemical Properties Analysis

Cyclo(RGDfK) is a solid substance that is soluble in water up to 75 mM and in DMSO up to 50 mM . .

Avantages Et Limitations Des Expériences En Laboratoire

Cyclo(RGDfK) has several advantages for lab experiments. The peptide's ability to bind to integrin receptors present on cells makes it an excellent tool for targeted cell adhesion studies. The peptide's use in tissue engineering applications provides a unique platform for the development of various tissue engineering constructs. However, the peptide's high cost and complex synthesis process limit its use in large-scale experiments.

Orientations Futures

Cyclo(RGDfK) has immense potential for future research directions. The peptide's use in targeted cancer therapy and imaging techniques can be further explored. The peptide's use in tissue engineering applications can be expanded to develop various tissue engineering constructs. The development of new synthesis methods and modifications to the peptide's structure can lead to the development of more potent and specific integrin receptor binders.
Conclusion:
In conclusion, Cyclo(RGDfK) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The peptide's ability to bind to integrin receptors present on cells has led to its use in targeted cancer therapy, imaging, and tissue engineering applications. The peptide's use in lab experiments provides a unique platform for targeted cell adhesion studies. The peptide's immense potential for future research directions makes it a promising tool for various scientific research applications.

Applications De Recherche Scientifique

Ingénierie tissulaire et médecine régénérative

Les peptides Cyclo(RGDfK) ont été utilisés pour améliorer les performances des échafaudages biomatériaux pour l’ingénierie tissulaire. En fonctionnalisant les échafaudages cellulaires de soie d’araignée avec le Cyclo(RGDfK), les chercheurs ont considérablement amélioré l’adhésion des cellules souches mésenchymateuses humaines (CiMSC). Cette amélioration est essentielle pour les applications dans la régénération tissulaire, où l’adhésion cellulaire aux échafaudages est essentielle pour une croissance tissulaire réussie .

Thérapie et diagnostic du cancer

La capacité du peptide à cibler des intégrines spécifiques en fait un outil précieux en thérapie anticancéreuse. Le Cyclo(RGDfK) a été utilisé pour améliorer le ciblage et la délivrance d’agents thérapeutiques aux cellules tumorales. De plus, il a été conjugué à des radiomarqueurs pour une utilisation en imagerie diagnostique, aidant à la détection et au suivi de la progression tumorale .

Systèmes de délivrance de médicaments

En délivrance de médicaments, le Cyclo(RGDfK) peut être incorporé dans des nanoparticules ou des polymèresomes pour créer des systèmes de délivrance ciblés. Ces systèmes peuvent transporter des agents thérapeutiques directement vers le site de la maladie, réduisant les effets secondaires et améliorant l’efficacité du traitement. Les capacités de ciblage du peptide garantissent que le système de délivrance de médicaments se lie aux cellules souhaitées, telles que les cellules tumorales ou les tissus enflammés .

Inhibition de l’angiogenèse

Le peptide a été conçu pour antagoniser la fonction de l’intégrine α(v)β(3), qui joue un rôle crucial dans l’angiogenèse. En inhibant cette intégrine, le Cyclo(RGDfK) peut perturber l’approvisionnement sanguin des tumeurs, inhibant ainsi leur croissance et leurs métastases. Cette application est particulièrement prometteuse dans le développement de thérapies anti-angiogéniques pour le traitement du cancer .

Cicatrisation des plaies

Les biomatériaux fonctionnalisés par le Cyclo(RGDfK) peuvent également être utilisés dans des applications de cicatrisation des plaies. Les propriétés améliorées d’adhésion cellulaire favorisent une meilleure intégration du matériau avec les tissus du corps, soutenant le processus de guérison naturel. Cette application est bénéfique pour créer des pansements ou des échafaudages qui peuvent aider à guérir les plaies chroniques ou les brûlures .

Développement de biomatériaux

La capacité du peptide à améliorer les interactions cellule-matériau en fait un excellent candidat pour le développement de nouveaux biomatériaux. Ces matériaux peuvent être utilisés dans divers dispositifs médicaux, implants, ou dans le cadre d’échafaudages d’ingénierie tissulaire. L’adhésion cellulaire améliorée facilitée par le Cyclo(RGDfK) peut conduire à de meilleurs résultats en termes de biocompatibilité et de fonctionnalité .

Agents antimicrobiens

Les dérivés du Cyclo(RGDfK) ont montré un potentiel en tant qu’agents antimicrobiens. En incorporant le peptide dans des systèmes de délivrance de médicaments ou des revêtements, il est possible de cibler et d’éliminer efficacement les agents pathogènes microbiens. Cette application est particulièrement pertinente dans le développement de revêtements pour dispositifs médicaux afin de prévenir les infections nosocomiales .

Immunoadjuvants

Le peptide a été étudié comme immunoadjuvant dans le développement de vaccins. Sa capacité à cibler des types cellulaires spécifiques peut améliorer la réponse immunitaire aux vaccins, les rendant plus efficaces. Cette application est cruciale dans les efforts continus pour développer des vaccins plus ciblés et plus efficaces .

Safety and Hazards

Cyclo(RGDfK) is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHPXYIRNJFKTE-HAGHYFMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436575
Record name 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161552-03-0
Record name 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(RGDfK)
Reactant of Route 2
Cyclo(RGDfK)
Reactant of Route 3
Cyclo(RGDfK)
Reactant of Route 4
Cyclo(RGDfK)
Reactant of Route 5
Cyclo(RGDfK)
Reactant of Route 6
Cyclo(RGDfK)

Q & A

Q1: What is cyclo(RGDfK) and what is its primary target in biological systems?

A1: cyclo(Arg-Gly-Asp-D-Phe-Lys), often abbreviated as cyclo(RGDfK), is a cyclic pentapeptide designed to target integrins. Integrins are transmembrane receptors that facilitate cell-to-cell and cell-to-extracellular matrix interactions, playing crucial roles in various biological processes, including cell adhesion, migration, and signaling. [, , ]

Q2: How does cyclo(RGDfK) interact with integrins?

A2: cyclo(RGDfK) contains the arginine-glycine-aspartic acid (RGD) motif, a well-known sequence recognized by several integrins, particularly αvβ3, αvβ5, and α5β1. The cyclic structure of cyclo(RGDfK) enhances its binding affinity and selectivity for these integrins compared to linear RGD peptides. [, , ]

Q3: What are the downstream effects of cyclo(RGDfK) binding to integrins?

A3: Binding of cyclo(RGDfK) to integrins can disrupt their normal functions, leading to various downstream effects depending on the cell type and context. For example, in the context of cancer, cyclo(RGDfK) can inhibit tumor angiogenesis, induce endothelial cell apoptosis, and reduce tumor growth, invasiveness, and metastasis. [, , , ]

Q4: Can cyclo(RGDfK) be used to target specific integrin subtypes?

A4: While cyclo(RGDfK) exhibits high affinity for αvβ3, αvβ5, and α5β1 integrins, research is ongoing to develop analogs with improved subtype selectivity. Molecular modeling and structure-activity relationship studies guide these efforts to design compounds with enhanced specificity for desired therapeutic applications. [, , ]

Q5: How does the multivalency of cyclo(RGDfK) affect its integrin-binding properties?

A5: Studies have demonstrated that multivalent presentations of cyclo(RGDfK), where multiple copies of the peptide are linked together, can significantly enhance integrin binding affinity and targeting efficiency in vitro and in vivo. This enhanced binding, termed avidity, stems from the simultaneous interaction of multiple RGD motifs with multiple integrin receptors. [, , , ]

Q6: What is the molecular formula and weight of cyclo(RGDfK)?

A6: The molecular formula of cyclo(RGDfK) is C30H48N12O7. Its molecular weight is 684.8 g/mol.

Q7: What spectroscopic techniques are commonly employed to characterize cyclo(RGDfK)?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to characterize the structure and purity of cyclo(RGDfK). NMR provides detailed information about the peptide's structure and conformation, while MS confirms its molecular weight and purity. [, , ]

Q8: How does the stability of cyclo(RGDfK) vary under different conditions?

A8: The stability of cyclo(RGDfK) can be influenced by various factors, including pH, temperature, and the presence of enzymes or other degrading agents. In general, cyclo(RGDfK) exhibits good stability in neutral aqueous solutions, but its stability can decrease under acidic or basic conditions or at elevated temperatures. [, , ]

Q9: What strategies can be employed to improve the stability of cyclo(RGDfK) in biological environments?

A9: Several strategies can be used to enhance the stability of cyclo(RGDfK) in vivo, including:

  • Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can increase resistance to enzymatic degradation. []
  • Cyclization: The cyclic structure of cyclo(RGDfK) already provides some protection against enzymatic cleavage compared to linear peptides. []
  • PEGylation: Conjugation to polyethylene glycol (PEG) can shield the peptide from enzymatic degradation and prolong its circulation half-life. [, ]
  • Encapsulation: Incorporating cyclo(RGDfK) into nanoparticles or other delivery systems can protect it from degradation and enhance its delivery to target tissues. [, ]

Q10: What materials are commonly used in conjunction with cyclo(RGDfK) in biomedical applications?

A10: cyclo(RGDfK) has been successfully conjugated to various materials, including:

  • Gold nanoparticles: For targeted delivery of therapeutic or imaging agents. [, ]
  • Polymeric micelles: To improve solubility, stability, and targeted delivery of cyclo(RGDfK) for gene therapy applications. [, ]
  • Hydrogels: For controlled release and local delivery of cyclo(RGDfK) in tissue engineering and regenerative medicine. [, ]
  • Spider silk scaffolds: To enhance cell adhesion and promote tissue regeneration. [, ]

Q11: How do modifications to the structure of cyclo(RGDfK) affect its integrin binding affinity and selectivity?

A11: SAR studies have demonstrated that even minor structural modifications to cyclo(RGDfK) can significantly impact its integrin binding properties:

  • Amino acid substitutions: Replacing specific amino acids within the cyclic structure can alter affinity and selectivity for different integrin subtypes. [, ]
  • N-methylation: Introducing N-methyl groups on specific amino acids can enhance binding affinity and improve pharmacokinetic properties. []
  • Spacer length and composition: The length and chemical nature of the spacer linking cyclo(RGDfK) to other molecules can influence integrin binding and cellular internalization. [, ]

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cyclo(RGDfK)?

A12: While extensive PK/PD data on cyclo(RGDfK) might be limited, studies suggest:

  • Rapid clearance: Cyclo(RGDfK) is typically cleared rapidly from the bloodstream, primarily via renal excretion. []
  • Limited tissue penetration: The peptide's relatively large size and hydrophilicity can hinder its penetration into certain tissues. [, ]

Q13: How can the pharmacokinetic properties of cyclo(RGDfK) be improved for therapeutic applications?

A13: Strategies to improve the PK/PD profile of cyclo(RGDfK) include:

  • PEGylation: Conjugation to PEG can increase its hydrodynamic size, reducing renal clearance and prolonging circulation half-life. [, ]
  • Glycosylation: Attaching carbohydrate moieties can alter its biodistribution and improve tumor targeting. []
  • Nanoparticle encapsulation: Encapsulating cyclo(RGDfK) in nanoparticles can modify its biodistribution, prolong its circulation time, and enhance tumor accumulation. [, ]

Q14: What in vitro assays are used to evaluate the activity of cyclo(RGDfK)?

A14: Common in vitro assays include:

  • Cell adhesion assays: Assess the ability of cyclo(RGDfK) to inhibit cell attachment to extracellular matrix proteins like fibronectin or vitronectin. [, ]
  • Cell migration and invasion assays: Evaluate the impact of cyclo(RGDfK) on cell motility and invasiveness, key processes in cancer metastasis. [, , ]
  • Tube formation assays: Assess the ability of cyclo(RGDfK) to inhibit the formation of new blood vessels (angiogenesis) in vitro. [, ]

Q15: What animal models are used to study the in vivo efficacy of cyclo(RGDfK)?

A15: Rodent models, particularly mice bearing human tumor xenografts, are frequently used to evaluate the antitumor efficacy of cyclo(RGDfK) and its derivatives. These models allow researchers to assess tumor growth inhibition, angiogenesis inhibition, and the impact on metastasis. [, , , ]

Q16: What strategies can be employed to improve the targeted delivery of cyclo(RGDfK) to tumors?

A16: Several strategies can enhance tumor targeting:

  • Nanoparticle-based delivery: Encapsulating cyclo(RGDfK) in nanoparticles can passively target tumors through the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for increased nanoparticle accumulation. [, ]
  • Antibody-drug conjugates (ADCs): Conjugating cyclo(RGDfK) to antibodies that specifically recognize tumor-associated antigens can facilitate targeted delivery to cancer cells. []
  • Ligand-directed delivery: Linking cyclo(RGDfK) to other ligands that bind to tumor-specific receptors can enhance its uptake by cancer cells. [, ]

Q17: How is cyclo(RGDfK) typically quantified in biological samples?

A19: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry or mass spectrometry, is commonly employed to quantify cyclo(RGDfK) in biological samples. These techniques offer the sensitivity and selectivity required to accurately measure peptide concentrations in complex matrices. [, ]

Q18: What imaging techniques are used to monitor the biodistribution and tumor targeting of cyclo(RGDfK) in vivo?

A18: Common imaging modalities include:

  • Positron Emission Tomography (PET): Cyclo(RGDfK) can be radiolabeled with positron-emitting isotopes, allowing for non-invasive visualization and quantification of its biodistribution and tumor uptake using PET imaging. [, ]
  • Single-Photon Emission Computed Tomography (SPECT): Similar to PET, cyclo(RGDfK) can be labeled with gamma-emitting isotopes for SPECT imaging to assess its biodistribution and tumor targeting. [, ]
  • Optical Imaging: Conjugating cyclo(RGDfK) to near-infrared (NIR) fluorescent dyes enables real-time visualization of its distribution in vivo using optical imaging techniques. [, ]

Q19: What are some essential tools and resources for researchers working with cyclo(RGDfK)?

A19: Key resources include:

    Q20: What are some key milestones in the research and development of cyclo(RGDfK)?

    A20:

    • Discovery of the RGD motif: The identification of the RGD sequence as a critical recognition site for integrin binding marked a significant breakthrough in understanding cell adhesion. []
    • Development of cyclic RGD peptides: The development of cyclic RGD peptides, including cyclo(RGDfK), led to compounds with significantly improved integrin binding affinity and stability. []
    • Preclinical and clinical evaluation: Numerous preclinical studies have demonstrated the antitumor efficacy of cyclo(RGDfK)-based agents, leading to the development of several compounds entering clinical trials. [, ]

    Q21: What are some examples of cross-disciplinary research involving cyclo(RGDfK)?

    A21: Cyclo(RGDfK) has fostered collaboration across various disciplines:

    • Chemistry and biology: Synthetic chemists and biologists collaborate to design, synthesize, and evaluate novel cyclo(RGDfK) analogs with improved properties. [, , ]
    • Material science and nanotechnology: Researchers are exploring the use of cyclo(RGDfK) to functionalize nanoparticles, hydrogels, and other materials for targeted drug delivery and tissue engineering applications. [, , , ]
    • Imaging and diagnostics: Scientists are developing cyclo(RGDfK)-based imaging agents for the detection and monitoring of various diseases, including cancer. [, , , ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.